2-[[9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanylpurin-6-yl]carbamoylamino]-3-hydroxybutanoic acid
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Overview
Description
N-[(9-beta-D-ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine is a complex organic compound that belongs to the class of nucleoside derivatives It is characterized by the presence of a ribofuranosyl group attached to a purine base, which is further modified by a methylthio substituent and a carbamoyl group linked to threonine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9-beta-D-ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the ribofuranosyl-purine core, followed by the introduction of the methylthio group and the carbamoyl linkage to threonine. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents used in the synthesis include ribose derivatives, purine bases, methylthiolating agents, and carbamoylating reagents.
Industrial Production Methods
Industrial production of N-[(9-beta-D-ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated synthesis equipment, high-performance liquid chromatography (HPLC) for purification, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(9-beta-D-ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can target the carbamoyl group or the purine base, leading to different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the original compound. Substitution reactions can lead to a wide range of modified nucleoside derivatives.
Scientific Research Applications
N-[(9-beta-D-ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound for studying nucleoside chemistry.
Biology: Investigated for its role in cellular processes, particularly in relation to nucleic acid metabolism and protein synthesis.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of biochemical assays and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-[(9-beta-D-ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can act as a substrate or inhibitor, modulating the activity of these enzymes and affecting various biochemical pathways. The presence of the methylthio and carbamoyl groups can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
N-[(9-beta-D-ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine can be compared with other nucleoside derivatives, such as:
Adenosine: A naturally occurring nucleoside with a similar ribofuranosyl-purine structure but lacking the methylthio and carbamoyl modifications.
Thymidine: Another nucleoside derivative with a different base (thymine) and no methylthio or carbamoyl groups.
Cytidine: A nucleoside with a cytosine base, differing in both the base structure and the absence of the methylthio and carbamoyl groups.
The uniqueness of N-[(9-beta-D-ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine lies in its specific modifications, which confer distinct chemical and biological properties compared to other nucleosides.
Properties
IUPAC Name |
2-[[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanylpurin-6-yl]carbamoylamino]-3-hydroxybutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O8S/c1-5(24)7(14(27)28)18-15(29)19-11-8-12(21-16(20-11)31-2)22(4-17-8)13-10(26)9(25)6(3-23)30-13/h4-7,9-10,13,23-26H,3H2,1-2H3,(H,27,28)(H2,18,19,20,21,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNYGKPAZBIRKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)NC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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